1,3-Dicaffeoylquinic acid

Beschreibung

Contextualization of 1,3-Dicaffeoylquinic Acid within the Caffeoylquinic Acid Class

Caffeoylquinic acids (CQAs) are a significant class of plant secondary metabolites derived from the phenylpropanoid pathway. nih.gov Their chemical structure is characterized by a quinic acid core acylated with one or more caffeic acid moieties. nih.gov The quinic acid molecule has four stereocenters, allowing for numerous isomeric forms. nih.gov

The CQA class is categorized based on the number of caffeic acid groups attached to the quinic acid:

Monocaffeoylquinic acids (monoCQAs): One caffeic acid group.

Dicaffeoylquinic acids (diCQAs): Two caffeic acid groups.

Tricaffeoylquinic acids (triCQAs): Three caffeic acid groups.

Tetracaffeoylquinic acids (tetraCQAs): Four caffeic acid groups.

This compound falls under the diCQA sub-class, where two caffeic acid molecules are ester-linked to the 1 and 3 positions of the quinic acid ring. nih.gov It is one of several diCQA isomers, which also include 1,5-dicaffeoylquinic acid, 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid. nih.gov The specific positioning of the caffeoyl groups is crucial as it influences the molecule's chemical properties and biological activity.

Table 1: Classification of Caffeoylquinic Acids

| Class | Number of Caffeic Acid Groups | Example(s) |

| Monocaffeoylquinic acids (monoCQAs) | 1 | Chlorogenic acid (3-CQA), Neochlorogenic acid (5-CQA) |

| Dicaffeoylquinic acids (diCQAs) | 2 | This compound (Cynarin) , 3,5-Dicaffeoylquinic acid |

| Tricaffeoylquinic acids (triCQAs) | 3 | 1,3,5-Tricaffeoylquinic acid |

| Tetracaffeoylquinic acids (tetraCQAs) | 4 | Not commonly specified |

Significance of this compound in Plant Secondary Metabolism

This compound, like other CQAs, is a product of plant secondary metabolism, which involves the synthesis of a wide array of organic compounds that are not directly involved in the normal growth, development, or reproduction of the plant. nih.gov These metabolites often play a crucial role in the plant's interaction with its environment.

The biosynthesis of CQAs, including this compound, occurs through the phenylpropanoid pathway, starting from the amino acid phenylalanine. nih.gov While the synthesis of monocaffeoylquinic acids like chlorogenic acid is well-studied, the formation of dicaffeoylquinic acids is understood to involve further acylation reactions. nih.gov For instance, research has identified enzymes capable of transforming monoCQAs into diCQAs. nih.gov

The presence and concentration of this compound can vary significantly between different plant species and even within different tissues of the same plant. nih.gov For example, it is a major phenolic compound in the leaves of the globe artichoke (Cynara cardunculus var. scolymus). acs.org Studies have shown that environmental stressors, such as UV-C radiation, can significantly increase the concentration of dicaffeoylquinic acids in plants like the globe artichoke, suggesting a role in stress response and protection. acs.org In some plants, such as the tea plant (Camellia sinensis), agricultural practices like pruning can influence the levels of this compound. frontiersin.org

Overview of Academic Research Trajectories and Therapeutic Potential of this compound

Academic research into this compound has uncovered a broad spectrum of potential therapeutic applications, largely stemming from its antioxidant and anti-inflammatory properties. nih.govnih.gov Scientific investigations have explored its efficacy in various biological contexts, highlighting its potential as a valuable bioactive compound. biosynth.com

Key areas of research include:

Antioxidant Activity: this compound is a potent antioxidant, capable of scavenging various free radicals. biosynth.comresearchgate.net This activity is fundamental to its protective effects against oxidative stress-related cellular damage. biosynth.com

Neuroprotection: Studies have demonstrated that this compound may protect neuronal cells from toxicity, such as that induced by amyloid-beta peptides implicated in Alzheimer's disease. medchemexpress.comchemfaces.com This neuroprotective effect is linked to the activation of signaling pathways like PI3K/Akt and Erk1/2. medchemexpress.comchemfaces.com

Anti-inflammatory Effects: The compound has been shown to possess anti-inflammatory properties, which are under investigation for their potential in managing inflammatory conditions. nih.govresearchgate.net

Hepatoprotective Effects: Leaf extracts of globe artichoke, rich in this compound, have been traditionally used for their liver-protective and choleretic (bile-stimulating) properties. acs.orgresearchgate.net

Anticancer Potential: Research suggests that this compound may inhibit the proliferation and metastasis of certain cancer cells, such as in breast cancer, by targeting specific cellular pathways. researchgate.net

Cardiovascular Health: Some studies have explored its potential benefits for cardiovascular health. nih.gov

Antiviral and Antimicrobial Activity: The broader class of dicaffeoylquinic acids has been reported to exhibit antiviral and antibacterial properties. nih.govnih.gov

Table 2: Summary of Investigated Therapeutic Potentials of this compound

| Therapeutic Area | Observed Effect/Mechanism |

| Antioxidant | Scavenges free radicals, protects against oxidative stress. biosynth.comresearchgate.net |

| Neuroprotection | Protects neurons from Aβ-induced toxicity, activates PI3K/Akt and Erk1/2 pathways. medchemexpress.comchemfaces.com |

| Anti-inflammatory | Reduces inflammation. nih.govresearchgate.net |

| Hepatoprotection | Protects liver cells, stimulates bile flow. acs.orgresearchgate.net |

| Anticancer | Inhibits cancer cell proliferation and metastasis. researchgate.net |

| Cardiovascular | Potential protective effects on the cardiovascular system. nih.gov |

| Antimicrobial | Exhibits antibacterial and antiviral properties. nih.govnih.gov |

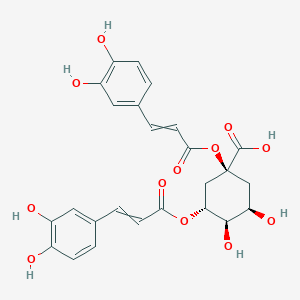

Structure

2D Structure

Eigenschaften

CAS-Nummer |

19870-46-3 |

|---|---|

Molekularformel |

C25H24O12 |

Molekulargewicht |

516.4 g/mol |

IUPAC-Name |

(1S)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/t19?,20?,23?,25-/m0/s1 |

InChI-Schlüssel |

YDDUMTOHNYZQPO-VCFKWBLOSA-N |

Isomerische SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |

Kanonische SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,3-Dicaffeoylquinic acid |

Herkunft des Produkts |

United States |

Occurrence and Natural Distribution of 1,3 Dicaffeoylquinic Acid

Botanical Sources of 1,3-Dicaffeoylquinic Acid

This compound is synthesized by a variety of plants, where it plays a role in defense mechanisms and contributes to the plant's antioxidant properties. Its presence has been identified in numerous botanical sources, spanning from traditional medicinal herbs to common food crops.

Several plants utilized in traditional medicine owe part of their therapeutic effects to the presence of this compound and related compounds.

Lonicera japonica Thunb. (Japanese Honeysuckle): The flower buds of Lonicera japonica are a significant source of various caffeoylquinic acids, including this compound. bio-norm.commdpi.comresearchgate.net These compounds are key contributors to the plant's established antiviral and hepatoprotective activities. researchgate.net

Inula viscosa (Dittrichia viscosa): This perennial herbaceous plant, used in folk medicine, contains this compound as a major polyphenolic antioxidant. nih.govapidologie.orgresearchgate.net Research has isolated and identified this compound from its leaves, highlighting its potent antioxidant capabilities. nih.govapidologie.orgresearchgate.net

Artemisia annua (Sweet Wormwood): Known for producing the antimalarial compound artemisinin, Artemisia annua also contains a variety of chlorogenic acids. core.ac.uk Among these, dicaffeoylquinic acids, including the 1,3-isomer, have been identified. core.ac.uke3s-conferences.org

Echinacea species (Coneflower): While often recognized for alkylamides and cichoric acid, some studies have also identified cynarin (B1669657) (this compound) in Echinacea species. nih.govresearchgate.net The presence and concentration of these compounds can vary between different species and plant parts.

Hedera helix (Ivy): The leaves of Hedera helix contain a complex mixture of phytochemicals, including various phenolic compounds. bio-norm.com Research on ivy leaf extracts has identified the presence of dicaffeoylquinic acid isomers, including the 3,4-, 3,5-, and 4,5-isomers, and other related phenolic compounds have been noted in its flower pollen. researchgate.netnih.gov

Adenocaulon himalaicum : While studies have confirmed the presence of bioactive compounds like neochlorogenic acid in Adenocaulon himalaicum and their protective effects against skin damage, the specific presence of this compound is not prominently documented in the available research. mdpi.com

Table 1: Selected Medicinal Plants Containing this compound

| Plant Species | Common Name | Plant Part(s) Containing this compound |

|---|---|---|

| Lonicera japonica Thunb. | Japanese Honeysuckle | Flower buds bio-norm.commdpi.comresearchgate.net |

| Inula viscosa | Dittrichia | Leaves nih.govapidologie.orgresearchgate.net |

| Artemisia annua | Sweet Wormwood | Aerial parts core.ac.uke3s-conferences.org |

| Echinacea purpurea | Purple Coneflower | Roots researchgate.net |

| Hedera helix | Ivy | Leaves, Flower Pollen researchgate.netnih.gov |

Beyond medicinal herbs, this compound is also found in several plants that are part of the human diet.

Cynara scolymus (Artichoke): Artichoke, particularly its leaves, is one of the most well-known and richest natural sources of this compound, which is often referred to by the common name cynarin. phytopurify.comlifeasible.comresearchgate.net This compound, along with other caffeoylquinic acids, is a major contributor to the pharmacological properties attributed to artichoke extracts. phytopurify.comlifeasible.com

Coffee (Coffea species): Coffee beans are a major dietary source of chlorogenic acids. While 5-caffeoylquinic acid is the most abundant, various dicaffeoylquinic acid isomers, including this compound, are also present. researchgate.netnih.govmdpi.com Their concentrations can be influenced by the coffee species and the degree of roasting.

Foeniculum vulgare (Fennel): Fennel has been found to contain a variety of phenolic compounds. nih.gov A reversed-phase HPLC method developed for analyzing these compounds in fennel has validated the presence of 1,3-O-dicaffeoylquinic acid.

Sweet Potato (Ipomoea batatas): The leaves and roots of the sweet potato contain a range of caffeoylquinic acids. While 3,5-dicaffeoylquinic acid is often predominant, this compound has also been detected in various sweet potato varieties.

Aster indicus : Various species of the Aster genus are known to contain caffeoylquinic acids. While specific data for Aster indicus and this compound is limited, the genus is a recognized source of these compounds.

Table 2: Selected Horticultural and Food Plants Containing this compound

| Plant Species | Common Name | Plant Part(s) Containing this compound |

|---|---|---|

| Cynara scolymus | Artichoke | Leaves, Heads phytopurify.comlifeasible.com |

| Coffea species | Coffee | Beans researchgate.netnih.govmdpi.com |

| Foeniculum vulgare | Fennel | Seeds, Leaves researchgate.net |

| Ipomoea batatas | Sweet Potato | Roots |

Propolis: This resinous mixture produced by honeybees from plant exudates is known for its complex chemical composition. Studies on Brazilian propolis have identified various phenolic compounds, including dicaffeoylquinic acid derivatives, which contribute to its biological activities. apidologie.org

Occurrence of this compound Isomers

This compound is one of several naturally occurring isomers of dicaffeoylquinic acid. These isomers differ in the positions of the two caffeoyl groups on the quinic acid core. Other common isomers include 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid. phytopurify.com

The distribution and abundance of these isomers can vary significantly between different plant species and even within different parts of the same plant. For example, in globe artichoke leaves, four different isomers of dicaffeoylquinic acid have been identified. phytopurify.com Similarly, coffee beans contain a mixture of dicaffeoylquinic acid isomers. phytopurify.com The specific isomeric profile contributes to the unique chemical fingerprint and biological activity of the plant extract.

Biotechnological Production through Cell Suspension Cultures

Plant cell culture has emerged as a promising alternative for the production of valuable secondary metabolites, including this compound. This technology offers a controlled and sustainable method for producing these compounds, independent of geographical and climatic constraints.

For instance, suspension cell cultures of Saussurea involucrata have been established and analyzed, revealing the presence of phenylpropanoid-derived metabolites, including dicaffeoylquinic acids. nih.gov While the primary focus of this particular study was on syringin (B1682858) and chlorogenic acid, it demonstrates the potential of Saussurea involucrata cell cultures for producing a range of related phenolic compounds. Furthermore, biotechnological production processes using plant cell cultures of Centella asiatica have been successfully developed for the purification of 3,5-dicaffeoylquinic acid, showcasing the feasibility of this approach for producing specific isomers.

Biosynthesis and Metabolic Pathways of 1,3 Dicaffeoylquinic Acid

Intermediates and Enzymatic Pathways within Phenylpropanoid Metabolism

The journey to 1,3-dicaffeoylquinic acid begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into a variety of phenolic compounds. frontiersin.orgwikipedia.orgfrontiersin.orgnih.gov This pathway is a critical source of metabolites involved in plant defense, structure, and signaling. frontiersin.org

The initial steps are as follows:

Phenylalanine to Cinnamic Acid : The pathway starts with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. wikipedia.orgnih.govrsc.org This is a committed step, directing carbon flow from primary metabolism into the synthesis of numerous secondary metabolites. nih.gov

Cinnamic Acid to p-Coumaric Acid : Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to form p-coumaric acid. nih.govrsc.org

p-Coumaric Acid to p-Coumaroyl-CoA : The final step of the general pathway involves the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) , which adds a coenzyme A (CoA) unit to create p-coumaroyl-CoA. nih.govrsc.org

From p-coumaroyl-CoA, the pathway branches, leading to the synthesis of flavonoids, lignin, and the hydroxycinnamic acids necessary for caffeoylquinic acid (CQA) formation. frontiersin.orgwikipedia.org The synthesis of the two components of CQAs, quinic acid and caffeic acid, originates in the shikimic acid pathway, which occurs within plastids. nih.gov Quinic acid is produced from 3-dehydroquinic acid, while caffeic acid synthesis proceeds from p-coumaric acid via the phenylpropanoid pathway. nih.gov

Specific Enzymes Involved in Caffeoylquinic Acid Biosynthesis (e.g., HQT, CSE, C3H)

The formation of monocaffeoylquinic acids, the direct precursors to this compound, from p-coumaroyl-CoA and quinic acid is a critical juncture involving several key enzymes. acs.orgacs.org Plants can utilize multiple routes for this synthesis. nih.govresearchgate.net

Key enzymes in this process include:

Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT) : This enzyme is considered central to CQA biosynthesis. nih.gov It catalyzes the transfer of a hydroxycinnamoyl group from an activated CoA thioester, such as caffeoyl-CoA or p-coumaroyl-CoA, to quinic acid. rsc.orgnih.govresearchgate.net For example, HQT can convert caffeoyl-CoA and quinic acid into 3-caffeoylquinic acid (3-CQA). nih.gov The transient expression of an HQT isoform from artichoke (HQT1) in Nicotiana species led to increased production of both chlorogenic acid and this compound (cynarin), indicating its direct involvement in the synthesis of both mono- and di-acylated quinic acids. nih.gov

Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) : HCT can transfer the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroylquinic acid. This intermediate can then be hydroxylated to form a caffeoylquinic acid. frontiersin.orgresearchgate.net

p-Coumaroyl Ester 3'-Hydroxylase (C3'H) : This enzyme, a cytochrome P450-dependent monooxygenase, is responsible for the 3'-hydroxylation step. rsc.orgresearchgate.net It can convert p-coumaroylquinic acid into caffeoylquinic acid or, alternatively, convert p-coumaroyl-shikimate into caffeoyl-shikimate earlier in the pathway. frontiersin.orgrsc.org

Caffeoyl-Shikimate Esterase (CSE) : In some plant species, CSE plays a role by hydrolyzing caffeoyl-shikimate to release free caffeic acid. This caffeic acid is then activated to caffeoyl-CoA by 4CL and subsequently used by HQT to form a caffeoylquinic acid. nih.gov

The synthesis of dicaffeoylquinic acids like 1,3-diCQA is thought to proceed from the acylation of a pre-existing monocaffeoylquinic acid, such as 3-CQA or 5-CQA (chlorogenic acid). nih.gov Specific HQT isoforms have been shown to be involved in this second acylation step. For instance, a sunflower HQT isoform, HaHQT3, was the only one of three tested that could increase the level of 1,3-diCQA when expressed in Nicotiana benthamiana. frontiersin.org

| Enzyme | Abbreviation | Function in CQA Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase | HQT | Transfers a hydroxycinnamoyl group (e.g., caffeoyl) to quinic acid; can also acylate a monocaffeoylquinic acid to form a dicaffeoylquinic acid. |

| Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase | HCT | Transfers a p-coumaroyl group to quinic or shikimic acid. |

| p-Coumaroyl Ester 3'-Hydroxylase | C3'H | Adds a hydroxyl group to the p-coumaroyl moiety. |

| Caffeoyl-Shikimate Esterase | CSE | Hydrolyzes caffeoyl-shikimate to produce free caffeic acid. |

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic and molecular level, often in response to developmental cues and environmental stress.

The expression levels of biosynthetic genes are frequently correlated with the accumulation of CQAs and DCQAs. In globe artichoke, exposure to UV-C radiation consistently induced an increase in the levels of dicaffeoylquinic acids, including the 1,3-isomer. acs.orgacs.org This increase was accompanied by a strong upregulation in the expression of genes such as C3'H, HCT, and HQT, confirming their role in the stress-induced synthesis of these compounds. researchgate.net

Studies in other species further support this link:

In sunflower, the gene HaHQT2 showed the highest expression levels in hypocotyls and cotyledons, suggesting it is the main enzyme for CQA biosynthesis in those tissues. frontiersin.org Furthermore, the isoform HaHQT3 was uniquely able to increase the production of 1,3-diCQA, highlighting the functional specialization among gene family members. frontiersin.org

In Aster spathulifolius, the expression of HQT was significantly upregulated in flowers compared to leaves, corresponding to a higher accumulation of CQAs in floral tissues. mdpi.compreprints.org

Phytohormones such as jasmonic acid are known to regulate the phenylpropanoid pathway, potentially influencing the production of its downstream products. frontiersin.orgresearchgate.net

The biosynthesis of caffeoylquinic acids is a spatially organized process within the plant cell. The initial steps, part of the shikimic acid pathway that produces quinic acid, occur in the plastids (e.g., chloroplasts). nih.gov The subsequent steps of the phenylpropanoid pathway, leading to the formation of caffeoyl-CoA and its esterification to form CQAs, primarily take place in the cytoplasm. nih.gov

Research in Coffea canephora has shown that CQAs are closely associated with chloroplasts in very young leaves. nih.gov Once synthesized, these compounds are transported to the vacuole for long-term storage. nih.gov This transport is thought to be mediated by vesicles. nih.gov The localization of CQAs in the vascular system of developing leaves also suggests they can be transported via the phloem to other parts of the plant. nih.gov While a specific quinic acid transporter protein (QutD) has been identified in fungi, a corresponding transporter has not yet been reported in plants. nih.gov

Metabolic Engineering Approaches for Enhanced this compound Production in Crops

Given the biological activities of caffeoylquinic acids, there is significant interest in increasing their content in food crops through metabolic engineering. encyclopedia.pub Most efforts have focused on boosting the production of the precursor, chlorogenic acid, which can, in turn, lead to higher levels of dicaffeoylquinic acids.

Successful strategies have included:

Overexpression of Key Biosynthetic Genes : Stably expressing the artichoke HQT1 gene in Nicotiana species resulted in a significant increase in the production of both chlorogenic acid and this compound (cynarin). nih.gov This demonstrates that enhancing the activity of a single key enzyme can effectively boost the output of a specific downstream product.

Enhancing Precursor Supply : Overexpression of the PAL gene in sweet potato led to increased levels of chlorogenic acids in the leaves, showing that increasing the carbon flux into the phenylpropanoid pathway is a viable strategy. nih.gov

Transcription Factor Engineering : The transcription factor AtMYB12 has been used to increase flavonol content in potato tubers, indicating that targeting regulatory genes could be a powerful approach for modulating specific branches of the phenylpropanoid pathway. researchgate.net

Pharmacological Activities and Underlying Molecular Mechanisms of 1,3 Dicaffeoylquinic Acid

Antioxidant Activity of 1,3-Dicaffeoylquinic Acid

Direct Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS, Hydroxyl, Superoxide (B77818) Radicals)

This compound exhibits robust direct free radical scavenging activity, a property frequently measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. biu.ac.ilresearchgate.net These assays confirm its capacity to donate hydrogen atoms or electrons to neutralize these stable radicals.

Beyond these common indicators, studies have demonstrated its effectiveness against more biologically relevant and highly reactive oxygen species (ROS). Using electron spin resonance (ESR), it has been confirmed that 1,3-diCQA effectively scavenges both hydroxyl (•OH) and superoxide (O₂•⁻) radicals. biu.ac.ilresearchgate.net This direct interaction with various free radicals underscores its role as a potent antioxidant. researchgate.net

Attenuation of Oxidative Damage in Cellular and In Vivo Models

The antioxidant capabilities of this compound extend to protecting biological systems from oxidative damage. In cellular models, it has been shown to inhibit oxidative damage induced by various stressors. biu.ac.ilresearchgate.net For instance, it has demonstrated protective effects against damage caused by agents like FeSO₄ and AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride). biu.ac.ilresearchgate.net

Research on primary hepatocytes demonstrated that 1,3-diCQA could protect these cells from oxidative stress induced by tert-butyl hydroperoxide (TBHP). frontiersin.org Similarly, it has shown potential in protecting human keratinocytes from environmental oxidative damage. researchgate.net In models of cerebral ischemia/reperfusion, this compound has been found to suppress cell death and reduce the production of reactive oxygen species in astrocytes, highlighting its neuroprotective antioxidant effects. nih.gov

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2 Pathway Activation, Glutathione (B108866) Synthesis)

In addition to its direct radical-scavenging effects, this compound enhances the body's own antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. However, in the presence of oxidative stress or activators like 1,3-diCQA, Nrf2 is released and translocates to the nucleus. researchgate.net

Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various genes, stimulating the production of a suite of protective enzymes. researchgate.net Studies have shown that 1,3-diCQA can induce the nuclear translocation of Nrf2. medchemexpress.comnih.gov This activation leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, including those involved in glutathione (GSH) synthesis. nih.gov Specifically, 1,3-diCQA has been shown to increase the activity of glutamate-cysteine ligase (GCL), a key enzyme in GSH synthesis, and prevent the depletion of GSH under oxidative stress conditions in astrocytes. medchemexpress.comnih.gov This modulation of endogenous systems provides a more sustained and amplified antioxidant response.

Comparative Analysis of Antioxidant Potency with Other Bioactive Compounds

The antioxidant strength of this compound has been compared to other well-known antioxidant compounds, often demonstrating superior or comparable activity. In DPPH and ABTS assays, the concentrations of 1,3-diCQA required for inhibition of oxidation were found to be lower than those of other known antioxidants. biu.ac.ilresearchgate.net

In a study on primary hepatocytes, 1,3-diCQA showed a lower EC₅₀ value (23.6 µM) for inhibiting oxidative stress compared to caffeic acid (45 µM), chlorogenic acid (35.3 µM), and cynaroside (B7765609) (62.4 µM), indicating greater potency. frontiersin.org However, in an assay measuring the inhibition of lipid peroxidation in rat liver mitochondria, its IC₅₀ value (1.96 mM) was higher than that of caffeic acid (0.59 mM) and rosmarinic acid (0.09 mM), but lower than chlorogenic acid (2.37 mM). frontiersin.org Another study noted that dicaffeoylquinic acid isomers are among the most potent known antioxidants, strongly inducing cellular antioxidant defenses. researchgate.net

Anti-inflammatory Activity of this compound

This compound possesses significant anti-inflammatory properties, which have been documented in various experimental models. frontiersin.orgmdpi.com This activity is largely attributed to its ability to modulate the production and expression of key inflammatory molecules. Extracts containing this compound have been shown to reduce inflammation in vivo, such as in carrageenan-induced paw edema in rats. mdpi.com

Regulation of Pro-inflammatory Mediators and Cytokines (e.g., IL-6, TNF-α, IL-1β, NO, PGE2, COX-2)

The anti-inflammatory effects of this compound are mediated through the downregulation of numerous pro-inflammatory molecules. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, dicaffeoylquinic acids have been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This is achieved by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Furthermore, this compound effectively reduces the secretion of key pro-inflammatory cytokines. nih.gov Studies have demonstrated its ability to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in LPS-treated macrophages and chondrocytes. mdpi.comnih.gov The reduction of IL-6 expression has also been observed at the transcriptional level. frontiersin.org By inhibiting these central mediators, this compound helps to control the inflammatory cascade. nih.gov

Table 1: Summary of Antioxidant Activity of this compound

| Activity | Mechanism/Model | Key Findings |

|---|---|---|

| Direct Radical Scavenging | DPPH, ABTS assays | Potent scavenging activity, often requiring lower concentrations than other antioxidants. biu.ac.ilresearchgate.net |

| Hydroxyl (•OH) Radical Scavenging | Demonstrated scavenging via electron spin resonance (ESR). biu.ac.ilresearchgate.net | |

| Superoxide (O₂•⁻) Radical Scavenging | Confirmed scavenging activity using ESR. biu.ac.ilresearchgate.net | |

| Cellular Protection | Oxidative Damage Models (FeSO₄, AAPH) | Inhibits oxidative damage induced by various chemical stressors. biu.ac.ilresearchgate.net |

| Primary Hepatocytes (TBHP-induced stress) | Protects liver cells from oxidative damage with high potency (EC₅₀ = 23.6 µM). frontiersin.org | |

| Astrocytes (OGD/Reperfusion Model) | Suppresses cell death and reduces reactive oxygen species production. nih.gov | |

| Endogenous System Modulation | Nrf2 Pathway | Induces nuclear translocation of Nrf2, activating antioxidant gene expression. medchemexpress.comnih.gov |

| Glutathione (GSH) Synthesis | Prevents GSH depletion and increases the activity of glutamate-cysteine ligase (GCL). medchemexpress.comnih.gov |

Table 2: Regulation of Pro-inflammatory Mediators by this compound

| Mediator/Cytokine | Effect | Cell/Animal Model |

|---|---|---|

| Nitric Oxide (NO) | Production suppressed | LPS-stimulated RAW264.7 macrophages, rat primary chondrocytes. mdpi.comnih.gov |

| Prostaglandin E2 (PGE2) | Production suppressed | LPS-stimulated RAW264.7 macrophages, rat primary chondrocytes. mdpi.comnih.gov |

| Cyclooxygenase-2 (COX-2) | Expression inhibited | LPS-stimulated RAW264.7 macrophages, carrageenan-induced paw tissue. mdpi.comnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Secretion reduced | LPS-stimulated RAW264.7 macrophages, rat primary chondrocytes. mdpi.comnih.gov |

| Interleukin-6 (IL-6) | Secretion and expression reduced | LPS-stimulated RAW264.7 macrophages, rat primary chondrocytes, carrageenan-induced paw tissue. frontiersin.orgmdpi.comnih.gov |

| Interleukin-1beta (IL-1β) | Secretion reduced | LPS-stimulated RAW264.7 macrophages, rat primary chondrocytes, carrageenan-induced paw tissue. mdpi.comnih.gov |

Signaling Pathway Modulation in Inflammatory Responses (e.g., NF-κB, MAPK)

This compound (1,3-DCQA) demonstrates significant anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov These pathways are crucial regulators of inflammatory gene expression. nih.gov In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the activation of NF-κB is a critical step. nih.gov This involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, which allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govresearchgate.net

Research on dicaffeoylquinic acids (DiCQAs), including 1,3-DCQA, has shown that they can effectively inhibit this process. In studies using LPS-treated RAW264.7 macrophage cells, pretreatment with DiCQAs was found to reverse the phosphorylation of IκBα and suppress the nuclear translocation of the p65 subunit. nih.govnih.gov This inhibitory action effectively blocks the NF-κB signaling cascade, leading to a reduction in the production of inflammatory mediators. nih.gov

Similarly, the MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another central route for inflammatory signal transduction. nih.govresearchgate.net Upon stimulation by LPS, these kinases are phosphorylated and activated, leading to the activation of transcription factors that also promote inflammation. nih.gov Studies have consistently shown that DiCQAs, in a concentration-dependent manner, can significantly suppress the LPS-induced phosphorylation of ERK, JNK, and p38 MAPK. nih.govnih.gov By inhibiting both the NF-κB and MAPK pathways, this compound exerts potent anti-inflammatory effects, suggesting its potential as a prophylactic agent for inflammation. nih.gov

Table 1: Modulation of Inflammatory Signaling Pathways by Dicaffeoylquinic Acids (DiCQAs)

| Signaling Pathway | Key Protein/Target | Effect of DiCQA Treatment | Outcome |

|---|---|---|---|

| NF-κB Pathway | IκBα Phosphorylation | Inhibition nih.govnih.gov | Prevents IκBα degradation |

| NF-κB p65 Translocation | Inhibition nih.gov | Prevents nuclear entry and gene transcription | |

| MAPK Pathway | ERK Phosphorylation | Suppression nih.govnih.gov | Reduces downstream inflammatory signaling |

| JNK Phosphorylation | Suppression nih.govnih.gov | Reduces downstream inflammatory signaling | |

| p38 Phosphorylation | Suppression nih.govnih.gov | Reduces downstream inflammatory signaling |

Influence on Inducible Nitric Oxide Synthase (iNOS) Expression

The anti-inflammatory activity of this compound is also linked to its ability to influence the expression of inducible nitric oxide synthase (iNOS). caymanchem.com iNOS is an enzyme that produces large quantities of nitric oxide (NO), a key mediator in inflammatory processes and autoimmune-mediated tissue destruction. nih.govplos.org The expression of iNOS is typically induced in macrophages and other cells in response to inflammatory stimuli like LPS and cytokines. nih.govplos.org

Studies have demonstrated that pretreatment with dicaffeoylquinic acids can significantly suppress the production of NO in LPS-stimulated RAW264.7 macrophage cells. nih.gov This reduction in NO levels is a direct consequence of the downregulation of iNOS expression at both the mRNA and protein levels. nih.govcaymanchem.com For instance, this compound was shown to decrease the expression and protein levels of iNOS in human coronary artery smooth muscle cells that were treated with a mixture of cytokines. caymanchem.com The mechanism for this inhibition is tied to the modulation of the NF-κB pathway, as NF-κB is a primary transcription factor that controls the iNOS gene promoter. nih.gov By inhibiting NF-κB activation, this compound effectively prevents the transcription of the iNOS gene, thereby reducing NO synthesis and mitigating the inflammatory response. nih.govnih.gov

Neuroprotective Activity of this compound

This compound has emerged as a compound with significant neuroprotective potential, showing promise in models of neurodegenerative diseases such as Alzheimer's disease. nih.govresearchgate.net Its multifaceted mechanisms of action target several key pathological processes involved in neuronal damage and death. researchgate.netnih.gov

Mechanisms Against Neurotoxicity (e.g., Amyloid-β-induced, MPP+-induced)

A primary hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides, which leads to synaptic dysfunction and neuronal cell death. nih.govresearchgate.net this compound has been identified as a potent inhibitor of Aβ aggregation. researchgate.net Molecular studies revealed that it directly interacts with Aβ (1-40), disrupting its self-aggregation process by binding to specific amino acid residues, particularly Met-35. nih.govresearchgate.net This interaction was confirmed with a robust binding affinity, demonstrating its potential to interfere with a critical early event in Alzheimer's pathology. researchgate.net

In cellular models using human neuroblastoma SH-SY5Y cells, treatments with caffeoylquinic acids, including 1,3-DCQA, significantly reversed the neurotoxicity induced by Aβ (1-42). researchgate.net The compound mitigates Aβ-induced cellular damage, reduces cell apoptosis, and helps regulate the mitochondrial membrane potential, which is often compromised in neurodegenerative conditions. nih.govresearchgate.net

Furthermore, the neuroprotective effects extend to other models of neurotoxicity, such as that induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease in vitro. researchgate.net Overexpression of certain protective proteins can significantly reduce MPP+-induced apoptosis in SH-SY5Y cells, a model system where the protective effects of various compounds are often studied. researchgate.net

Activation of Neurotrophic Signaling Pathways (e.g., PI3K/Akt, Trk A, ERK1/2)

The neuroprotective effects of dicaffeoylquinic acid derivatives are mediated through the activation of critical pro-survival signaling pathways within neurons. nih.gov The Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway are two such important intracellular cascades that regulate cell survival and growth. nih.gov

Studies have shown that 1,5-dicaffeoylquinic acid, a closely related isomer, activates both PI3K/Akt and ERK1/2 in primary neuronal cultures, and this activation is stimulated by their upstream tyrosine kinase A (Trk A). nih.gov The activation of these neurotrophic signaling pathways is crucial for protecting neurons against Aβ-induced toxicity. nih.gov Specifically, the neuroprotective effect was blocked by an inhibitor of PI3K, confirming that the PI3K/Akt pathway is essential for the observed neuronal protection. nih.gov The activation of Akt further leads to the inactivating phosphorylation of Glycogen Synthase Kinase 3β (GSK3β), a downstream target involved in apoptosis. nih.gov These pathways are known to be activated by various neurotrophic factors and play a role in promoting neuronal survival and regeneration after injury. nih.govresearchgate.net

Table 2: Summary of Neuroprotective Mechanisms of this compound

| Mechanism | Target/Process | Effect of 1,3-DCQA | Outcome |

|---|---|---|---|

| Anti-Neurotoxicity | Amyloid-β (Aβ) Aggregation | Inhibition researchgate.net | Prevents formation of toxic Aβ plaques |

| Aβ-induced Cellular Damage | Mitigation nih.govresearchgate.net | Reduces neuronal damage and apoptosis | |

| Signaling Pathways | PI3K/Akt Pathway | Activation nih.gov | Promotes cell survival and inhibits apoptosis |

| Trk A | Stimulation nih.gov | Activates downstream PI3K/Akt and ERK1/2 pathways | |

| ERK1/2 Pathway | Activation nih.gov | Promotes cell survival and growth | |

| Anti-apoptotic | Bcl-2/Bax Ratio | Modulation (Increase) nih.govnih.gov | Shifts balance towards cell survival |

| Caspase-3 | Reduction nih.gov | Inhibits final execution step of apoptosis | |

| Anti-oxidative | Reactive Oxygen Species (ROS) | Reduction researchgate.net | Protects cells from oxidative damage |

Anti-apoptotic and Anti-oxidative Mechanisms in Neuronal Cells

This compound exerts its neuroprotective effects in part through direct anti-apoptotic and anti-oxidative actions in neuronal cells. nih.govresearchgate.net Apoptosis, or programmed cell death, is a key feature of neuronal loss in neurodegenerative diseases and ischemic brain injury. fiu.edu This process involves the activation of a cascade of cysteine proteases known as caspases and is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govfiu.edu

In the context of Aβ-induced neurotoxicity, 1,3-DCQA has been shown to reduce cell apoptosis. nih.govresearchgate.net The underlying mechanism involves the modulation of the Bcl-2 family of proteins. nih.gov Specifically, treatment with a dicaffeoylquinic acid isomer was found to increase the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio prevents the activation of downstream executioner caspases, such as cleaved caspase-3, thereby inhibiting the apoptotic process. nih.govnih.gov

In addition to its anti-apoptotic effects, the compound also combats oxidative stress, another major contributor to neuronal damage. researchgate.net Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. frontiersin.org In cellular models of Alzheimer's disease, caffeoylquinic acid treatments were found to reduce the generation of ROS induced by Aβ (1-42), demonstrating a potent anti-oxidative capacity that helps protect neurons from oxidative damage. researchgate.net

Mitigation of Ischemia-Reperfusion Induced Oxidative Stress

Ischemia-reperfusion (I/R) injury occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen. mdpi.com This process paradoxically leads to a surge of oxidative stress due to the excessive production of ROS by mitochondria, which can cause significant damage to cells, including neurons. frontiersin.orgmdpi.com

Caffeoylquinic acid derivatives have demonstrated protective effects against I/R injury. nih.gov An extract rich in these compounds, including this compound, was shown to alleviate acute myocardial I/R injury by suppressing the inflammatory response. nih.gov The mechanism involves blocking the NF-κB and JNK activation pathways, which are triggered by the oxidative stress associated with I/R. nih.gov By reducing inflammation and leukocyte infiltration into the damaged tissue, these compounds help to preserve tissue integrity. nih.gov Although this specific study focused on myocardial tissue, the underlying mechanisms of mitigating inflammation and oxidative stress are highly relevant to neuronal protection in cerebral I/R injury, a key event in ischemic stroke. mdpi.com The strong antioxidant activity of caffeoylquinic acid isomers is central to their ability to counteract the damaging effects of I/R-induced oxidative stress. nih.govrsc.org

Anticancer Activity of this compound

This compound (1,3-DCQA) has demonstrated significant potential as an anticancer agent, exhibiting a range of activities against cancer cells through various molecular mechanisms. Research has particularly highlighted its efficacy in breast cancer models, where it has been shown to suppress tumor progression and metastasis.

Studies have established that 1,3-DCQA effectively inhibits the proliferation and metastatic behavior of human breast cancer cells. nih.govnih.govresearchgate.net Laboratory assays, including MTT, colony formation, and transwell migration tests, have shown that 1,3-DCQA significantly curtails the growth and spread of breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govnih.gov The inhibitory effects on cell viability were observed to be dependent on both the dose and the duration of treatment. nih.gov Notably, while exhibiting potent cytotoxic effects against cancer cells, 1,3-DCQA has been found to be safe for normal, non-cancerous cells. nih.govnih.gov

| Assay | Cancer Cell Line | Observed Effect |

|---|---|---|

| MTT Assay | MCF-7, MDA-MB-231 | Inhibited cell viability in a time- and dose-dependent manner. nih.gov |

| Colony Formation Assay | MCF-7, MDA-MB-231 | Demonstrated strong cytotoxic effects, reducing the ability of single cells to grow into colonies. nih.gov |

| Transwell Migration Assay | MCF-7, MDA-MB-231 | Effectively suppressed cancer cell motility and migration. nih.gov |

A key mechanism behind the anticancer effect of 1,3-DCQA is its ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This process is crucial for eliminating malignant cells. Research indicates that 1,3-DCQA triggers apoptosis through the Bad/Bax/caspase 9 signaling pathway. nih.govnih.govresearchgate.net Furthermore, studies on various dicaffeoylquinic acid isomers have shown they can halt the cancer cell cycle, a process essential for tumor growth. researchgate.net For instance, related compounds have been observed to cause cell cycle arrest at the G0/G1 or S phase in different cancer cell lines, preventing them from replicating. nih.govnih.gov This modulation of cell cycle progression is a critical component of its anti-proliferative effects. researchgate.netnih.gov

1,3-DCQA exerts its anticancer effects by intervening in critical oncogenic signaling pathways that regulate cell survival, proliferation, and death. It has been shown to prevent breast cancer proliferation and metastasis by downregulating the Jak/PI3K/Akt and Raf/ERK pathways. nih.govnih.govresearchgate.net These pathways are often hyperactivated in cancer, promoting uncontrolled cell growth. By inhibiting these cascades, 1,3-DCQA effectively disrupts the signals that drive tumor progression. Concurrently, it activates the pro-apoptotic Bad/Bax/caspase 9 signaling pathway, which directly leads to the induction of cell death in breast cancer cells. nih.govnih.govresearchgate.net

The molecular mechanism of 1,3-DCQA is highly specific, involving direct interaction with key cellular proteins. One of its primary targets is the 14-3-3τ protein, which is highly expressed in breast cancer and plays a critical role in tumorigenesis and metastasis. nih.govnih.gov Through molecular docking simulations and subsequent experimental validation, 14-3-3τ was confirmed as a direct binding partner for 1,3-DCQA. nih.govnih.gov This binding inhibits the function of 14-3-3τ, which in turn leads to the suppression of the downstream Jak/PI3K/Akt and Raf/ERK signaling pathways, ultimately preventing cancer cell proliferation and metastasis. nih.govnih.govresearchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. Key pathways regulating this process include the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the mammalian target of rapamycin (B549165) (mTOR) signaling cascades. frontiersin.orgnih.govmdpi.com Inhibition of these pathways is a well-established strategy in cancer therapy to block tumor angiogenesis. frontiersin.orgnih.gov While the anti-angiogenic potential of many natural compounds is an active area of research, specific studies detailing the direct inhibitory effects of this compound on the VEGFR2 and mTOR pathways were not found in the search results.

Antiviral Activity of this compound

Beyond its anticancer properties, this compound is part of a class of compounds known as dicaffeoylquinic acids (DCQAs) that exhibit a range of antiviral activities.

The primary mechanism for the anti-HIV activity of DCQAs is the inhibition of HIV integrase, an essential enzyme that the virus uses to insert its genetic material into the host cell's chromosome. nih.govnih.govacs.org 1,3-DCQA, in particular, has been shown to inhibit the replication of HIV-1 in cell cultures at non-toxic concentrations. researchgate.net

Additionally, screening for compounds to combat influenza has identified this compound as an inhibitor of the viral RNA polymerase, a key enzyme for influenza virus replication. researchgate.net Other related DCQAs have also shown potent anti-influenza effects, suggesting a broader activity of this class of compounds against the virus. nih.govnih.gov

The antiviral action of DCQAs also extends to the Respiratory Syncytial Virus (RSV). While specific studies on the 1,3-isomer are limited, other dicaffeoylquinic acid derivatives have been found to inhibit RSV by interfering with virus-cell fusion and cell-to-cell spread of the virus. nih.gov

| Virus | Target/Mechanism of Action | Reference Compound(s) |

|---|---|---|

| Human Immunodeficiency Virus (HIV-1) | Inhibition of HIV-1 Integrase. nih.govnih.govacs.orgresearchgate.net | This compound and other DCQAs |

| Influenza A Virus | Inhibition of viral RNA polymerase. researchgate.net | This compound |

| Respiratory Syncytial Virus (RSV) | Inhibition of virus-cell fusion. nih.gov | Dicaffeoylquinic acids (isomers other than 1,3-DCQA specified in studies) |

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Integrase and Replication

This compound has been identified as a potent inhibitor of HIV-1 integrase, an essential enzyme for the replication of the virus. nih.govnih.govpnas.org HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, a critical step for productive infection. nih.govresearchgate.net By targeting this enzyme, this compound and its derivatives effectively block the viral replication cycle. nih.govpnas.org

Studies have shown that dicaffeoylquinic acids (DCQAs) inhibit HIV-1 integration in biochemical assays and prevent viral replication in tissue culture at non-toxic concentrations. nih.govasm.orgasm.org The mechanism of inhibition is believed to be irreversible and is exerted on the enzyme itself, rather than the DNA substrate. nih.govresearchgate.net Kinetic analysis has revealed that the inhibition is not competitive, suggesting that DCQAs act on conserved amino acid residues within the central core domain of the integrase during catalysis. nih.gov

The inhibitory concentrations for HIV-1 integrase are in the nanomolar range (150 to 840 nM), while the inhibition of HIV-1 replication occurs at micromolar concentrations (2 to 12 μM). nih.govasm.org This demonstrates a degree of selectivity for the viral enzyme. nih.gov Further research has confirmed that the antiviral activity of DCQAs is consistent with their ability to inhibit integrase in biochemical assays, making them a promising class of HIV inhibitors that act at a site distinct from current antiretroviral therapies. asm.orgacs.org

Table 1: Inhibitory Activity of Dicaffeoylquinic Acids against HIV-1

| Compound | HIV-1 Integrase Inhibition (nM) | HIV-1 Replication Inhibition (µM) |

|---|---|---|

| Dicaffeoylquinic Acids (General) | 150 - 840 | 2 - 12 |

| 3,5-dicaffeoylquinic acid | Reported to inhibit at concentrations from 0.06-0.66 µg/ml | Reported to inhibit at concentrations of 1-4 µg/ml |

| L-chicoric acid | Reported to inhibit at concentrations from 0.06-0.66 µg/ml | Reported to inhibit at concentrations of 1-4 µg/ml |

Anti-Hepatitis B Virus (HBV) Activity (e.g., HBsAg and HBeAg secretion, HBV DNA replication)

In addition to its anti-HIV activity, this compound has demonstrated significant potential in combating the Hepatitis B Virus (HBV). In vitro and in vivo studies have shown that 3,4-O-dicaffeoylquinic acid, a derivative, can markedly inhibit the production of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg). nih.govscienceopen.comnih.gov

At a concentration of 100 μg/mL, one study observed inhibitory rates of 89.96% for HBsAg and 81.01% for HBeAg secretion. nih.govscienceopen.com This inhibitory effect is dose-dependent. patsnap.com Furthermore, treatment with this compound has been shown to significantly decrease the content of hepatitis B virus covalently closed circular DNA (HBV cccDNA) in HepG2.2.15 cells, a key viral replication intermediate. nih.govscienceopen.comnih.gov

The proposed mechanism for this anti-HBV effect involves the upregulation of heme oxygenase-1 (HO-1). nih.govscienceopen.comnih.gov Increased HO-1 expression may reduce the stability of the HBV core protein, which in turn blocks the replenishment of nuclear HBV cccDNA. nih.govnih.gov This suggests a dual action of hepatoprotection and viral replication inhibition.

Table 2: Anti-Hepatitis B Virus (HBV) Activity of 3,4-O-Dicaffeoylquinic Acid

| Parameter | Concentration | Inhibitory Rate / Effect |

|---|---|---|

| HBsAg Secretion | 100 µg/mL | 89.96% |

| HBeAg Secretion | 100 µg/mL | 81.01% |

| HBV cccDNA Content | 50 µg/mL | Significant reduction |

Antidiabetic Activity of this compound

This compound has emerged as a compound with significant antidiabetic potential, acting through multiple mechanisms to regulate glucose metabolism and protect pancreatic function.

Enzyme Inhibition Relevant to Glucose Metabolism (e.g., DPPIV, α-amylase, α-glucosidase, aldose reductase)

A key aspect of the antidiabetic activity of this compound and its derivatives is their ability to inhibit enzymes involved in carbohydrate digestion and glucose regulation. These compounds have been shown to be potent inhibitors of dipeptidyl peptidase IV (DPPIV), α-amylase, and α-glucosidase. nih.govnih.gov

DPPIV Inhibition: Dicaffeoylquinic acids have been found to greatly inhibit the DPPIV enzyme. nih.govnih.gov DPPIV is responsible for the degradation of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. By inhibiting DPPIV, these compounds can enhance insulin release in a glucose-dependent manner. nih.gov

α-Amylase and α-Glucosidase Inhibition: These enzymes are crucial for the breakdown of complex carbohydrates into glucose in the intestine. mdpi.com this compound derivatives can moderately to prominently inhibit α-amylase and α-glucosidase, thereby delaying glucose absorption and reducing postprandial hyperglycemia. nih.govnih.govnih.gov The inhibitory activity varies among different isomers. researchgate.net

Aldose Reductase Inhibition: Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. austinpublishinggroup.com Under hyperglycemic conditions, this pathway is overactivated, contributing to diabetic complications. Dicaffeoylquinic acids have been shown to markedly inhibit aldose reductase, suggesting a role in preventing long-term diabetic complications. nih.govnih.govresearchgate.net

Table 3: Enzyme Inhibitory Activities of Dicaffeoylquinic Acid Derivatives

| Enzyme | Inhibitory Effect |

|---|---|

| Dipeptidyl Peptidase IV (DPPIV) | Greatly inhibited |

| α-Amylase | Pronounced inhibition (by some derivatives) |

| α-Glucosidase | Moderate to considerable inhibition |

| Aldose Reductase | Markedly inhibited |

Mechanisms of Glucose Homeostasis Regulation

Beyond enzyme inhibition, this compound contributes to glucose homeostasis through various cellular mechanisms. One significant pathway involves the activation of AMP-activated protein kinase (AMPK). nih.govmdpi.com AMPK activation plays a central role in regulating cellular energy metabolism. mdpi.com

In the context of diabetes, dicaffeoylquinic acids have been shown to upregulate glucolipid metabolism-related proteins in the liver and muscle, including the AKT/glycogen synthase kinase 3-beta (GSK3β) and AMPK pathways. nih.govnih.gov This leads to improved glucose metabolism and ameliorates hyperglycemia. nih.govresearchgate.net Furthermore, these compounds can mitigate inflammation associated with diabetes by down-regulating the MAPK signaling pathway. nih.govnih.gov

Protection and Potential Regeneration of Pancreatic Beta-Cells

Protecting and potentially regenerating pancreatic beta-cells is a critical strategy in diabetes management. semanticscholar.org Dicaffeoylquinic acids have demonstrated a protective effect on these insulin-producing cells. nih.gov Extracts rich in dicaffeoylquinic acids have been shown to promote the recovery of pancreatic islets and increase the number of beta-cells in diabetic models. nih.gov

The mechanisms underlying this protection include stimulating glucose-dependent insulin secretion and exhibiting anti-apoptotic effects on beta-cells. nih.gov In vitro studies using rat pancreatic β-cells (INS-1 cells) have shown that certain dicaffeoylquinic acid derivatives can increase glucose-stimulated insulin secretion (GSIS). researchgate.net This effect is associated with the increased protein expression of key signaling molecules involved in insulin secretion and cell survival, such as extracellular signal-regulated protein kinases (ERK), insulin receptor substrate-2 (IRS-2), Akt, phosphoinositide 3-kinase (PI3K), and pancreatic and duodenal homeobox-1 (PDX-1). researchgate.net

Modulation of Gut Microbiota and Bile Acid Metabolism Pathways

Emerging evidence suggests that the gut microbiome plays a crucial role in the development of diabetes. nih.govfrontiersin.org this compound has been shown to exert its antidiabetic effects by modulating the gut microbiota and influencing bile acid metabolism. nih.govnih.govpatsnap.com

Studies have demonstrated that dicaffeoylquinic acids can alleviate diabetic symptoms by altering the gut microbiota, particularly those bacteria carrying the bile salt hydrolase (BSH) gene. nih.govnih.gov This modulation leads to several beneficial effects:

Enhanced Intestinal Barrier Integrity: A healthier gut barrier prevents the leakage of harmful substances into the bloodstream. nih.govnih.gov

Increased Enterohepatic Circulation of Conjugated Bile Acids: This influences host metabolism. nih.govnih.gov

Inhibition of the Farnesoid X Receptor (FXR)-Fibroblast Growth Factor 15 (FGF15) Signaling Axis: This pathway is involved in bile acid synthesis and cholesterol metabolism. nih.govnih.gov By inhibiting this axis in the ileum, dicaffeoylquinic acids lead to increased bile acid synthesis in the liver, reduced hepatic cholesterol, and lower plasma cholesterol levels. nih.govnih.gov

This modulation of the gut-liver axis through bile acid signaling represents a novel and significant mechanism for the antidiabetic action of this compound. nih.gov

Influence on Glucolipid Metabolism-Related Proteins and Signaling Pathways (e.g., AKT/GSK3β, AMPK, MAPK)

This compound and its isomers play a significant role in modulating key signaling pathways involved in glucose and lipid metabolism. Research indicates that dicaffeoylquinic acids (DiCQAs) can upregulate proteins related to glucolipid metabolism in the liver and muscle, thereby improving hyperglycemia. nih.gov

AKT/GSK3β Pathway: this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. medchemexpress.comchemsrc.com This activation leads to the enhanced inactivating phosphorylation of Glycogen Synthase Kinase 3β (GSK3β), a downstream target of Akt. medchemexpress.comchemsrc.comchemfaces.com The modulation of the AKT/GSK3β pathway is linked to the compound's anti-apoptotic potential. medchemexpress.comchemsrc.com Studies on various DiCQAs have demonstrated their ability to upregulate the AKT/GSK3β signaling pathway, contributing to their beneficial effects on metabolism. nih.gov

AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. Activation of AMPK can enhance glucose uptake and fatty acid oxidation. frontiersin.org While direct studies on this compound's effect on AMPK are limited, research on other DiCQA isomers and related compounds provides strong evidence for the class's activity. DiCQAs have been found to upregulate AMPK in the liver and muscle. nih.gov Related compounds like chlorogenic acid and caffeic acid also improve lipid metabolism through AMPK activation. consensus.app This suggests that AMPK activation is a likely mechanism through which DiCQAs, including the 1,3-isomer, exert their metabolic effects. frontiersin.orgconsensus.app

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation. nih.govresearchgate.net DiCQAs have been shown to mitigate inflammation by down-regulating the MAPK signaling pathway. nih.gov For instance, the 4,5-DiCQA isomer exerts anti-inflammatory effects by suppressing the phosphorylation of MAPKs (ERK, JNK, and p38). nih.gov This inhibitory action on the MAPK pathway is a key mechanism for the anti-inflammatory properties observed with DiCQAs. nih.govnih.gov

| Signaling Pathway | Effect of Dicaffeoylquinic Acids | Key Proteins Modulated | Observed Outcome |

|---|---|---|---|

| AKT/GSK3β | Activation/Upregulation nih.gov | PI3K, Akt, GSK3β medchemexpress.comchemsrc.com | Anti-apoptotic effects, improved glucolipid metabolism nih.govmedchemexpress.com |

| AMPK | Activation/Upregulation nih.gov | AMPK nih.gov | Amelioration of hyperglycemia, improved lipid metabolism nih.govconsensus.app |

| MAPK | Inhibition/Downregulation nih.gov | ERK, JNK, p38 nih.gov | Mitigation of inflammation nih.govnih.gov |

Hepatoprotective Activity of this compound

Dicaffeoylquinic acids (DiCQAs) are recognized for their hepatoprotective properties. frontiersin.org Various studies have demonstrated that these compounds can protect the liver from damage induced by toxins. researchgate.net

DiCQA derivatives have shown potent hepatoprotective activity in several preclinical models of liver injury. researchgate.net In studies using rats, a water extract of propolis containing DiCQAs demonstrated strong protective effects against carbon tetrachloride (CCl₄)-induced toxicity. researchgate.net This model is widely used to study xenobiotic-induced liver damage, which involves the generation of free radicals by cytochrome P450 enzymes, leading to cell membrane damage and necrosis. imrpress.com

Furthermore, these compounds were effective against D-galactosamine (GalN)/lipopolysaccharide (LPS)-induced liver injury in mice. researchgate.net The D-GalN model is highly hepatospecific and induces changes that mimic viral hepatitis. imrpress.comnih.gov In vitro studies using cultured rat hepatocytes also confirmed the protective effect of DiCQAs against CCl₄-induced cell injury. researchgate.net In these experiments, dicaffeoylquinic acid derivatives were found to be more potent hepatoprotective agents than glycyrrhizin, a known hepatoprotective compound. researchgate.net

| Experimental Model | Toxin/Inducer | Observed Protective Effect | Reference |

|---|---|---|---|

| In vivo (Rats) | Carbon Tetrachloride (CCl₄) | Strong hepatoprotective activity | researchgate.net |

| In vivo (Mice) | D-galactosamine (GalN)/Lipopolysaccharide (LPS) | Strong hepatoprotective activity | researchgate.net |

| In vitro (Cultured Rat Hepatocytes) | Carbon Tetrachloride (CCl₄) | Significant hepatoprotective activity | researchgate.net |

The liver-protective effects of this compound and its isomers are attributed to their potent antioxidant and anti-inflammatory activities. A key mechanism is the modulation of the Nrf2/ARE pathway. researchgate.net

This compound can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). medchemexpress.comchemsrc.commedchemexpress.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. researchgate.netmdpi.com Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and moves to the nucleus, where it activates the expression of antioxidant enzymes. researchgate.net

By activating the Nrf2 pathway, DiCQAs upregulate the synthesis of glutathione (GSH), a critical endogenous antioxidant. medchemexpress.comnih.gov Studies have shown that this compound can prevent the depletion of GSH during oxidative stress insults. medchemexpress.comchemsrc.commedchemexpress.com This action helps to scavenge reactive oxygen species (ROS) and protect hepatocytes from oxidative damage. nih.govresearchgate.net Research on the 3,5-DiCQA isomer in a rat model of hepatic fibrosis demonstrated that the compound alleviated collagen accumulation by upregulating the expression of Nrf2 and the antioxidant enzyme heme oxygenase-1 (HO-1). sciepub.com These findings suggest that the hepatoprotective effect of DiCQAs is mediated through the enhancement of the cell's own antioxidant defense systems. nih.govsciepub.com

Other Biological Activities of this compound

Beyond its effects on metabolism and liver health, this compound exhibits a range of other beneficial biological activities.

Dicaffeoylquinic acids are known to possess antimicrobial properties. frontiersin.org Research has identified this compound, isolated from plants like Inula viscosa, as having antibacterial activity. researchgate.net While comprehensive studies on the specific antimicrobial spectrum of the 1,3-isomer are ongoing, research on other isomers provides insight into their potential mechanisms. For example, 4',5'-O-dicaffeoylquinic acid from Artemisia absinthium has been identified as an efflux pump inhibitor in a wide range of gram-positive human pathogenic bacteria. nih.gov Efflux pumps are proteins that expel antibiotics from bacterial cells, and inhibiting them can restore the efficacy of conventional antibiotics. nih.gov

This compound has demonstrated potential in protecting cartilage in inflammatory joint conditions like osteoarthritis. researchgate.net Osteoarthritis is characterized by the degradation of cartilage, driven by inflammatory mediators that induce the expression of cartilage-degrading enzymes. nih.gov

An extract containing this compound was found to have cartilage-protective effects, with the mechanism linked to the inhibition of the MAPK signaling pathway and the subsequent reduction in the expression of matrix metalloproteinases (MMPs). researchgate.netmdpi.com MMPs are key enzymes responsible for the breakdown of extracellular matrix components like collagen and proteoglycans in cartilage. nih.gov

Studies on the 4,5-DiCQA isomer further support this mechanism, showing that it protects chondrocytes by suppressing the IL-1β-induced phosphorylation of MAPKs and the translocation of the NF-κB p65 subunit, which are critical steps in the inflammatory cascade that leads to cartilage destruction. nih.govnih.govchosun.ac.kr By inhibiting these inflammatory pathways, dicaffeoylquinic acids reduce the expression of inflammatory factors (like iNOS, COX-2) and cartilage-degrading enzymes (such as MMP-1, -3, -13, and ADAMTS-4), thereby preventing the loss of proteoglycans and preserving cartilage integrity. nih.govnih.gov

Wound Healing Properties

This compound (1,3-diCQA) is associated with wound healing properties, largely attributed to its potent antioxidant activity. Plants containing 1,3-diCQA, such as Inula viscosa, have been utilized in traditional folk medicine for their anti-inflammatory and wound-healing capabilities. biu.ac.ilresearchgate.net The therapeutic potential of this compound in wound repair is linked to its ability to counteract oxidative stress, a key factor that can impede the healing process. nih.gov

The underlying molecular mechanism for its wound healing effects involves the direct scavenging of reactive oxygen species (ROS). researchgate.net ROS, such as hydroxyl and superoxide radicals, are often generated at sites of injury and can delay healing if present in excess. nih.gov this compound has demonstrated the ability to scavenge these free radicals, thereby mitigating oxidative damage. biu.ac.ilresearchgate.net This antioxidant action helps to create a more favorable environment for the cellular processes involved in tissue repair.

While direct studies on 1,3-diCQA's effect on cell migration are limited, research on related dicaffeoylquinic acid isomers provides insight. For instance, other isomers have been shown to accelerate the healing of scratch wounds in human skin fibroblast (HSF) cells by enhancing cell migration. nih.gov Furthermore, caffeic acid, a fundamental structural component of 1,3-diCQA, has been shown to stimulate the synthesis of collagen-like polymers in fibroblast cells, which is a critical step in the formation of new tissue and the remodeling phase of wound healing. nih.gov

Table 1: Research Findings on the Wound Healing-Related Activities of Dicaffeoylquinic Acids and Their Components

| Compound/Extract | Model System | Observed Effect | Potential Mechanism |

|---|---|---|---|

| This compound | Chemical assays (ABTS, DPPH) | Potent antioxidant activity | Direct scavenging of free radicals (hydroxyl, superoxide) biu.ac.ilresearchgate.net |

| 4,5-Dicaffeoylquinic acid | Human Skin Fibroblasts (HSF) | Accelerated cell migration and wound closure | Enhanced cell motility nih.gov |

| Caffeic acid | NIH 3T3 Fibroblast Cells | Stimulated collagen-like polymer synthesis | Promotion of extracellular matrix deposition nih.gov |

| Caffeic acid | Skin-incised mice | Anti-inflammatory activity, reduced lipid peroxidation | Antioxidant and anti-inflammatory effects nih.gov |

Modulation of Melanogenesis and Tyrosinase Activity

This compound has been identified as a modulator of melanogenesis, the process of melanin (B1238610) production. caymanchem.com Overproduction of melanin can lead to hyperpigmentation disorders. semanticscholar.org The primary mechanism of action for 1,3-diCQA in this context is the inhibition of tyrosinase, the key and rate-limiting enzyme in the melanogenesis pathway. caymanchem.commdpi.com

In in vitro studies using B16F1 murine melanoma cells, this compound has been shown to inhibit melanogenesis. caymanchem.com At a concentration of 25 µM, it effectively decreases tyrosinase activity within cell lysates. caymanchem.com The inhibitory effect extends to the regulation of gene expression. Research indicates that 1,3-diCQA reduces the protein levels of both tyrosinase and the microphthalmia-associated transcription factor (MITF). caymanchem.com MITF is a master regulator that controls the expression of several melanogenic enzymes, including tyrosinase and tyrosinase-related protein-1 (TRP-1). researchgate.netnih.gov

Studies comparing various dicaffeoylquinic acid (DCQA) isomers have confirmed that they possess anti-melanogenic properties, though the potency can vary depending on the specific isomeric structure. researchgate.netnih.gov While isomers like 1,5-DCQA and 4,5-DCQA showed exceptionally high inhibitory activity against melanin synthesis, 1,3-DCQA also contributes to this effect. researchgate.netnih.gov The downregulation of MITF and subsequent reduction in tyrosinase and TRP-1 expression appears to be a common mechanistic pathway for this class of compounds. researchgate.netnih.govnih.gov

Table 2: Effects of this compound on Melanogenesis Markers

| Target | Cell Line | Concentration | Result |

|---|---|---|---|

| Melanogenesis | B16F1 Murine Melanoma | 25 µM | Inhibition of melanin synthesis caymanchem.com |

| Tyrosinase Activity | B16F1 Cell Lysates | 25 µM | Decreased enzymatic activity caymanchem.com |

| Tyrosinase Protein | B16F1 Murine Melanoma | Not specified | Decreased protein levels caymanchem.com |

| MITF Protein | B16F1 Murine Melanoma | Not specified | Decreased protein levels caymanchem.com |

Regulation of Lipid Metabolism (e.g., Triglyceride Reduction)

This compound demonstrates regulatory effects on lipid metabolism, particularly in the reduction of triglycerides. caymanchem.com Dysregulation of lipid metabolism is a hallmark of various metabolic diseases, and compounds that can modulate these pathways are of significant scientific interest. frontiersin.org

Research using a cell-based model of hyperlipidemia has provided direct evidence of this activity. In sodium oleate-induced hyperlipidemic HepG2 cells, a human liver cell line, this compound was shown to significantly reduce triglyceride levels. caymanchem.com This effect was observed at concentrations of 20 and 40 µM, indicating a dose-dependent response. caymanchem.com

The molecular mechanisms underlying this lipid-lowering effect are believed to involve the modulation of key enzymes and pathways in lipid synthesis and degradation. Studies on other dicaffeoylquinic acid isomers, such as 3,5-DCQA, have shown that they can inhibit lipid accumulation in pre-adipocytes. nih.govnih.gov This inhibition is associated with the activation of AMP-activated kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov AMPK activation, in turn, leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC) and a decrease in the expression of fatty acid synthase (FAS), a crucial enzyme in the synthesis of fatty acids. nih.gov In vivo studies in mice fed a high-fat diet also support the role of diCQAs in regulating lipid metabolism, showing they can decrease liver and adipose tissue mass by downregulating genes involved in lipid synthesis and upregulating genes for lipid degradation. acs.orgnih.gov

Structure Activity Relationship Sar Studies of 1,3 Dicaffeoylquinic Acid

Influence of Caffeoyl Moiety Number and Position on Bioactivity

The degree and position of caffeoylation on the quinic acid core are primary determinants of biological activity. The presence of two caffeoyl groups, as in 1,3-DCQA, generally confers stronger activity compared to monocaffeoylquinic acids like chlorogenic acid.

Number of Caffeoyl Groups : An increase in the number of caffeoyl groups often correlates with enhanced bioactivity. For instance, dicaffeoylquinic acids (diCQAs) and tricaffeoylquinic acids (TCQAs) typically exhibit greater antiradical and antioxidant activity than monocaffeoylquinic acids (CQAs). researchgate.netnih.gov This is attributed to the increased number of conjugated double bonds and phenolic hydroxyl groups, which enhances the molecule's ability to stabilize and scavenge free radicals through resonance. researchgate.netnih.gov Furthermore, the higher number of caffeoyl esters increases lipophilicity, which may facilitate passage across cellular membranes. mdpi.com

Position of Caffeoyl Groups : The specific attachment points of the caffeoyl moieties on the quinic acid ring significantly impact the molecule's efficacy and mechanism of action. Studies comparing different diCQA isomers reveal that the substitution pattern is critical. For antiradical activity, esterification at the C-4 position of the quinic acid has been suggested as being fundamental for the highest activity. researchgate.netnih.gov In chemical-based antioxidant assays, isomers with adjacent caffeoyl groups (3,4-diCQA and 4,5-diCQA) have demonstrated higher antioxidant ability by exhibiting lower IC50 values compared to non-adjacent isomers like 1,3-diCQA, 1,5-diCQA, and 3,5-diCQA. mdpi.comresearchgate.net Conversely, in cell-based assays, the non-adjacent isomers 1,3-diCQA and 1,5-diCQA showed a higher cytoprotective effect against oxidative damage than the adjacent isomers, suggesting that molecular shape and membrane permeability also play a crucial role in biological systems. mdpi.com

Role of Specific Functional Groups (e.g., Catechol, Carboxyl) in Biological Efficacy

The bioactivity of 1,3-DCQA is not only determined by the general structure but also by the specific contributions of its constituent functional groups, primarily the catechol moieties of the caffeic acid units and the carboxyl group of the quinic acid core.

Catechol Moiety : Each caffeoyl group contains a catechol (3,4-dihydroxyphenyl) structure. This feature is paramount for many of the compound's biological effects, especially its antioxidant and anti-HIV activities. The two adjacent hydroxyl groups on the aromatic ring are excellent hydrogen donors, which allows them to effectively neutralize reactive oxygen species. researchgate.net SAR studies on analogues of diCQAs as inhibitors of HIV-1 integrase have demonstrated that the presence of two catechol moieties (a biscatechol structure) is an absolute requirement for potent inhibition of the enzyme. nih.govacs.org

Conformational Effects and Isomeric Variations on Pharmacological Actions

The three-dimensional arrangement of atoms (conformation) and the existence of various isomers play a subtle yet significant role in the pharmacological profile of dicaffeoylquinic acids. Isomers are molecules that have the same chemical formula but different arrangements of atoms, which can lead to distinct biological activities. nih.gov

Stereoisomerism : There is often confusion in scientific literature between isomers such as 1,3-diCQA and 1,5-diCQA. While they may have the caffeoyl groups in the same numerical positions based on older nomenclature, they can differ in their stereochemistry (the spatial arrangement of atoms). nih.gov These subtle structural differences can alter how the molecule binds to a receptor or enzyme active site, thereby influencing its biological effect.

Geometric Isomerism : The caffeoyl side chains contain a double bond, allowing for cis and trans geometric isomers. Naturally occurring diCQAs are predominantly in the trans/trans form. However, exposure to UV light can induce isomerization to produce cis/trans, trans/cis, and cis/cis isomers. nih.govrsc.org These different geometric isomers can have varied biological activities. For example, in studies on HIV-1 integrase, cis isomers were found to bind differently to the enzyme's metal cofactor compared to trans isomers, and mixtures of isomers showed synergistic inhibitory effects. nih.gov

Comparative Analysis of Bioactivity Among 1,3-Dicaffeoylquinic Acid and Related Isomers

Direct comparisons of the biological activities of 1,3-DCQA and its isomers provide clear evidence of the structure-activity relationships. While activities can be similar in some assays, distinct differences in potency often emerge, highlighting the importance of the caffeoyl substitution pattern.